REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[NH:10][S:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)(=[O:13])=[O:12]>C(Cl)Cl.C1COCC1.O=[Mn]=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[NH:10][S:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)(=[O:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
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Name
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DCM THF
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl.C1CCOC1
|
Name
|
|
Quantity
|
12.3 g
|
Type
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catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 6 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue purified by chromatography on SiO2 (hex/EA 1:1, EA)
|
Type
|
CUSTOM
|
Details
|
The product was recovered as a pinkish oil (1.95 g, 77%)
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C=O)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |